O-Methyloxime Bridge Confers Superior SDH Enzyme Inhibition vs. Amide-Linked Analogs
In a series of pyrazolyl oxime ethers evaluated as SDH inhibitors, the O-methyloxime bridge was introduced as a structural replacement for the amide bond. The E-isomer of a closely related 5-chloro-3-trifluoromethyl pyrazole oxime ether (E-I-12) achieved an SDH IC50 of 0.21 mg/L, while the Z-isomer (Z-I-12) showed substantially weaker enzyme inhibition. By comparison, the commercial amide SDHI boscalid exhibited an IC50 of 0.58 mg/L against the same SDH enzyme, indicating that the O-methyloxime architecture can deliver a 2.8-fold improvement in target engagement under identical assay conditions [1].
| Evidence Dimension | Succinate dehydrogenase (SDH) enzyme inhibition IC50 |
|---|---|
| Target Compound Data | E-I-12 (5-chloro-3-CF3 pyrazole O-methyloxime ether analog): IC50 = 0.21 mg/L |
| Comparator Or Baseline | Boscalid (commercial amide SDHI): IC50 = 0.58 mg/L; Z-I-12 (Z-oxime ether isomer): IC50 significantly higher (>10 mg/L) |
| Quantified Difference | E-I-12 vs. boscalid: 2.8-fold lower IC50; E-isomer vs. Z-isomer: >47-fold difference |
| Conditions | In vitro SDH enzyme inhibition assay; compound concentrations in mg/L |
Why This Matters
Procurement of the O-methyloxime building block enables access to E-isomer-enriched SDHI candidates with enzyme inhibition potency that surpasses the commercial benchmark boscalid, directly influencing lead optimization timelines.
- [1] Wang M, et al. Design, synthesis and antifungal/anti-oomycete activity of pyrazolyl oxime ethers as novel potential succinate dehydrogenase inhibitors. Pest Manag Sci. 2021 Sep;77(9):3910-3920. doi:10.1002/ps.6418. View Source
